molecular formula C16H25ClN4O2 B7897439 tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B7897439
M. Wt: 340.8 g/mol
InChI Key: FAEBYGMHNZQXBS-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a chemical building block designed for research and development applications. This compound belongs to a class of substituted pyrimidines that are of significant interest in medicinal chemistry, particularly in the construction of kinase inhibitors. Kinase inhibitors are a major focus in the development of new therapeutic agents for diseases such as cancer. The structure of this compound features a piperidine core protected by a Boc (tert-butoxycarbonyl) group, which is a standard strategy in organic synthesis to control reactivity and improve solubility. The 4-chloro-5-methylpyrimidine moiety is a common pharmacophore that can facilitate further synthetic modification, allowing researchers to create diverse compound libraries for biological screening. As a key intermediate, this reagent can be used to explore structure-activity relationships (SAR) in drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain the stability and longevity of the product.

Properties

IUPAC Name

tert-butyl 2-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)19-10-12-7-5-6-8-21(12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEBYGMHNZQXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NCC2CCCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's molecular structure is characterized by a piperidine ring and a pyrimidine moiety, which contribute to its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular Formula C14H20ClN3O2
Molecular Weight 329.8 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)(C)OC(=O)NCC1CCN(C1)C(=C)C(Cl)=N=C1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that it may inhibit certain enzymes related to cancer progression and inflammation, although detailed pathways remain to be fully elucidated.

Anticancer Properties

Studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, the compound's structural analogs have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the potential of similar compounds as inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a critical role in cancer cell survival .

Antimicrobial Activity

Research has indicated that certain pyrimidine derivatives possess antimicrobial properties. For instance, compounds with similar structures have been tested against bacterial strains and shown to inhibit growth effectively. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In vitro studies have demonstrated that some pyrimidine derivatives can suppress COX-2 activity, a key enzyme in the inflammatory response. For example, compounds with similar frameworks have been reported to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrimidine derivatives, including those similar to this compound). The findings indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance efficacy .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased potency against resistant strains, highlighting the compound's potential as a lead for developing new antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including tert-butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate, exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, these compounds have been identified as potential inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a critical role in cancer cell survival.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that pyrimidine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have suggested that certain pyrimidine derivatives can suppress COX-2 activity, a key enzyme involved in inflammatory responses. Some compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Study 1: Anticancer Activity

A notable investigation into the anticancer properties of pyrimidine derivatives revealed significant cytotoxic effects against various cancer cell lines. The study emphasized that structural modifications could enhance the efficacy of these compounds against resistant cancer types.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar compounds tested against resistant bacterial strains. Results indicated that specific modifications led to increased antimicrobial potency, suggesting that this compound could serve as a lead compound for developing new antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Chlorine

The 4-chloro substituent on the pyrimidine ring is a primary site for nucleophilic substitution. Reactions typically proceed under mild conditions due to the electron-deficient nature of the pyrimidine ring.

Reaction TypeConditions/ReagentsProducts/OutcomesSource
AminationNH₃ or amines in EtOH, 60–80°CSubstitution with amino groups
ThiolationNaSH in DMF, RTThiolated pyrimidine derivatives
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl pyrimidine analogs

Ester Hydrolysis and Carbamate Deprotection

The tert-butyl carbamate group undergoes acid-catalyzed deprotection or basic hydrolysis to yield free piperidine intermediates.

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Acidic DeprotectionTFA/DCM (1:1), RT, 2–4 hrsPiperidine free base
Basic HydrolysisNaOH/MeOH, reflux, 6 hrsSodium carboxylate intermediate

Reduction of Functional Groups

The methyleneamino (-NH-CH₂-) linker and pyrimidine ring can undergo selective reductions.

Reaction TypeConditions/ReagentsProducts/OutcomesSource
LiAlH₄ ReductionLiAlH₄ in THF, 0°C→RTAlcohol from ester reduction
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOHSaturated piperidine derivatives

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons participate in alkylation or acylation reactions.

Reaction TypeConditions/ReagentsProducts/OutcomesSource
N-AlkylationR-X, K₂CO₃, DMF, 50°CQuaternary ammonium derivatives
AcylationAcCl, Et₃N, DCM, 0°CAcetylated piperidine

Pyrimidine Ring Modifications

The pyrimidine moiety undergoes electrophilic substitution and cross-coupling reactions.

Reaction TypeConditions/ReagentsProducts/OutcomesSource
HalogenationNBS, AIBN, CCl₄, refluxBrominated pyrimidine derivatives
Friedel-Crafts AlkylationR-Cl, AlCl₃, DCM, RTAlkylated pyrimidine analogs

Key Reaction Mechanisms

  • Nucleophilic Aromatic Substitution : Pyrimidine chlorine is displaced via a two-step addition-elimination mechanism.

  • Carbamate Deprotection : Acidic cleavage of the tert-butyl group generates a Boc-protected intermediate, releasing CO₂ .

Synthetic Pathways for Derivatives

A representative synthesis route for a biaryl analog:

text
1. Suzuki Coupling: tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate + Ar-B(OH)₂ → Pd-catalyzed cross-coupling → Biaryl product [3]. 2. Deprotection: TFA/DCM → Free piperidine intermediate [3].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate and related piperidine derivatives.

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound Not provided C₁₇H₂₆ClN₅O₂ (inferred) ~367.9 (calculated) 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl) Potential kinase inhibitor; Boc-protected amine
tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate 1261230-03-8 C₁₆H₂₄ClN₃O₃ 341.83 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl) Oxygen linker; altered solubility/activity
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Not provided C₁₅H₂₃N₃O₂ ~293.4 (calculated) 4-amino-4-(pyridin-3-yl) Amine functionality; reported toxicity data
tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate Not provided C₁₈H₂₅FN₃O₄ ~366.4 (calculated) 4-[(4-fluoro-2-nitrophenylamino)methyl] Nitro-aryl group; synthetic intermediate

Structural and Functional Differences

  • The amino-methyl linker in the target compound contrasts with the ether oxygen in ’s analog, which may reduce hydrogen-bonding capacity but enhance metabolic stability .
  • Heteroaromatic Moieties :
    The 4-chloro-5-methylpyrimidine group in the target compound is electron-deficient, favoring interactions with catalytic lysine or aspartate residues in enzymes. In contrast, the pyridin-3-yl group in offers a basic nitrogen for protonation, influencing solubility and membrane permeability.
  • Functional Group Impact :
    The nitro group in introduces redox activity, whereas the Boc group in all compounds facilitates purification and handling during synthesis .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (~367.9 vs. 341.83 in ) suggests reduced aqueous solubility, a common challenge for pyrimidine derivatives. The amino linker may improve solubility in polar solvents compared to the ether-linked analog .
  • Toxicity and Safety: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate has documented toxicity data (e.g., occupational exposure limits), whereas safety information for the target compound is absent, highlighting a critical research gap.

Research Findings and Gaps

  • Structural-Activity Relationships (SAR) :
    Substitution at the 2-position of piperidine (target compound) vs. 4-position (e.g., ) may drastically alter target engagement, but experimental validation is lacking.
  • Data Limitations: No CAS number, purity specifications, or bioactivity data are available for the target compound, unlike its analogs in , underscoring the need for further characterization.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves coupling 4-chloro-5-methylpyrimidin-2-amine with tert-butyl piperidine derivatives. A common method uses coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or THF . Key steps include:

  • Amine Activation: React the pyrimidinyl amine with the coupling reagent to form an active intermediate.
  • Nucleophilic Substitution: Introduce the tert-butyl piperidine moiety under inert conditions (argon/nitrogen atmosphere).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
    Optimization Tips:
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Adjust solvent polarity (e.g., DMF for sluggish reactions) and maintain temperatures between 0–25°C to minimize side reactions .

Q. What safety protocols are critical when handling this compound, given its structural and reactive properties?

Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Hazard Mitigation:
    • Pyrophoric Risk: Avoid contact with oxidizing agents (e.g., peroxides) due to the tert-butyl group’s instability under strong oxidative conditions .
    • Moisture Sensitivity: Store in airtight containers with desiccants to prevent hydrolysis of the carbamate group .
  • Emergency Procedures: For skin contact, rinse immediately with water (15+ minutes) and seek medical attention if irritation persists .

Q. How should this compound be characterized to confirm its structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Verify piperidine ring protons (δ 1.4–2.8 ppm) and tert-butyl carbons (δ 28–30 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from the pyrimidine and piperidine moieties .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC-Purity Analysis: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% target) .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing derivatives of this compound, particularly for scale-up studies?

Answer:

  • Solvent Optimization: Replace dichloromethane with THF or acetonitrile to enhance solubility of intermediates .
  • Catalyst Screening: Test alternatives to DMAP (e.g., HOBt or HOAt) to reduce side-product formation .
  • Microwave-Assisted Synthesis: Apply controlled microwave heating (50–100°C, 30 min) to accelerate coupling reactions .
  • Scale-Up Considerations: Use continuous flow reactors for better heat/mass transfer and reproducibility .

Q. What strategies are effective for evaluating the biological activity of this compound and its analogs?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays, focusing on the pyrimidine ring’s role in ATP-binding pocket interactions .
  • Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .
  • SAR Analysis: Compare analogs with modified substituents (e.g., replacing chloro with fluoro) to map pharmacophore requirements .

Q. How can contradictory data on biological activity between in vitro and in vivo studies be resolved?

Answer:

  • Metabolic Stability Testing: Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation pathways (e.g., esterase cleavage) .
  • Pharmacokinetic Profiling: Measure plasma half-life and bioavailability in rodent models to correlate in vitro potency with exposure levels .
  • Prodrug Design: Introduce protecting groups (e.g., acetyl) on the piperidine nitrogen to enhance metabolic stability .

Q. What computational methods are suitable for predicting the reactivity and binding modes of this compound?

Answer:

  • Docking Simulations (AutoDock Vina): Model interactions with target proteins (e.g., kinases) using the pyrimidine ring as an anchor .
  • DFT Calculations (Gaussian): Analyze electron density maps to predict regioselectivity in nucleophilic substitution reactions .
  • MD Simulations (GROMACS): Study conformational flexibility of the piperidine ring in aqueous and lipid bilayer environments .

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